2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
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Overview
Description
2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol is an organic compound with the molecular formula C15H15NO3 It is a derivative of phenol and is characterized by the presence of methoxy and imino groups attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol typically involves the condensation of 2-methoxyphenol with 4-methoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the imino group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol involves its interaction with various molecular targets. It can bind to estrogen receptors, modulating their activity and influencing gene expression. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
- 2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
- 2-methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
Uniqueness
2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3117-64-4 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO3/c1-18-13-8-6-12(7-9-13)16-10-11-4-3-5-14(19-2)15(11)17/h3-10,17H,1-2H3 |
InChI Key |
YYMVRDPHQOMSFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
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